molecular formula C12H14N4O2 B2451820 ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate CAS No. 1266692-21-0

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

Cat. No.: B2451820
CAS No.: 1266692-21-0
M. Wt: 246.27
InChI Key: PNBDOJYWQFKNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is an organic compound that belongs to the class of esters. It features a phenyl group and a tetrazole ring, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the tetrazole ring is particularly notable due to its stability and ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted reactions to enhance the efficiency and yield of the synthesis. The use of molecular iodine and ammonia in the presence of primary alcohols or aldehydes can also be employed to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tetrazole ring.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The phenyl group can also participate in π-π interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s stability and ability to participate in various reactions make this compound particularly valuable in research and industrial applications .

Properties

IUPAC Name

ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDOJYWQFKNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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